21-Dehydro Flumethasone

Description

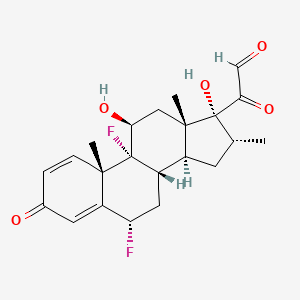

Structure

3D Structure

Properties

IUPAC Name |

2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,10-11,13-14,16-17,27,29H,6,8-9H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUKXLYAUACFTB-GQKYHHCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C=O)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Trajectories and Seminal Research in Dehydrosteroid Synthesis

Early Methodologies for Steroid Dehydrogenation and their Impact on Steroid Research

The early 20th century witnessed foundational studies that established the fundamental four-ring structure of steroids, primarily through the work of German chemists Adolf Windaus and Heinrich Wieland on cholesterol and bile acids. thermofisher.combritannica.com This structural elucidation, finalized in 1932 through techniques like pyrolytic dehydrogenation and X-ray crystallography, opened the door for chemical modifications of the steroid nucleus. britannica.com

One of the earliest and most impactful methods for steroid modification was the Oppenauer oxidation , first described by Rupert Viktor Oppenauer in 1937. numberanalytics.comnumberanalytics.comorganicreactions.org This reaction provided a mild and selective method for oxidizing secondary alcohols on the steroid skeleton to ketones, a crucial transformation in the synthesis of many hormones. thermofisher.comnumberanalytics.comnumberanalytics.comwikipedia.org The Oppenauer oxidation utilized an aluminum alkoxide catalyst in the presence of a ketone like acetone, which served as a hydrogen acceptor. numberanalytics.comorganicreactions.org Its mild conditions were a significant advantage over harsher, less selective oxidation methods available at the time, making it invaluable in the complex, multi-step synthesis of early steroid hormones like progesterone (B1679170) from precursors such as pregnenolone. wikipedia.org The Wettstein-Oppenauer reaction, a later modification, allowed for the one-step preparation of Δ4,6-3-ketosteroids. wikipedia.org

While chemical methods like the Oppenauer oxidation were pivotal, they often required harsh reagents and lacked the high specificity desired for many transformations. A paradigm shift occurred with the discovery of microbial dehydrogenation . In the 1950s, researchers found that microorganisms could perform highly specific dehydrogenation reactions on the steroid nucleus. rdd.edu.iq A landmark discovery was the ability of the bacterium Corynebacterium simplex (now reclassified as Nocardioides simplex) to introduce a double bond at the C1-C2 position of the steroid A-ring. unimi.itmdpi.com This microbial 1,2-dehydrogenation was instrumental in converting cortisone (B1669442) and hydrocortisone (B1673445) into the more potent anti-inflammatory agents, prednisone (B1679067) and prednisolone (B192156), respectively. unimi.itclinexprheumatol.org The enzymatic precision of microorganisms offered a cleaner, more efficient route to these dehydrosteroids compared to chemical methods, which were often lower in yield and purity. unimi.it This breakthrough demonstrated the immense potential of biotransformation in steroid synthesis, paving the way for the industrial production of a wide array of modified steroids. researchgate.netbioscientifica.com

The impact of these early dehydrogenation methods was profound. They not only enabled the synthesis of new and more potent steroid derivatives but also expanded the fundamental knowledge of steroid reactivity, influencing many areas of chemistry. researchgate.net The ability to selectively introduce unsaturation into the steroid nucleus was a critical step towards creating the diverse range of corticosteroids used today.

Evolution of Synthetic Strategies for Unsaturated Steroidal Nuclei

The creation of unsaturation within the steroidal nucleus has been a central theme in the evolution of steroid synthesis. The introduction of double bonds at specific positions can dramatically alter the biological activity of the molecule. wikimsk.org Early strategies relied on classical organic reactions, which were often non-specific and required multi-step processes. The Hofmann degradation, for instance, was explored for introducing double bonds into the steroid structure. acs.org

A significant leap forward was the development of methods to introduce the Δ1 double bond, which was found to enhance the anti-inflammatory properties of corticosteroids while reducing undesirable side effects. clinexprheumatol.orgwikimsk.orgnih.gov Initially, chemical methods were developed for this purpose. For example, dehydrogenation of corticosteroids could be achieved using reagents like chloranil (B122849), a quinone-based oxidizing agent. acs.org However, as noted previously, the discovery of microbial 1,2-dehydrogenation by organisms like Nocardioides simplex revolutionized this area. unimi.itmdpi.com This biocatalytic approach, utilizing 3-ketosteroid-Δ1-dehydrogenase enzymes, proved to be far more efficient and selective for industrial-scale production of Δ1-dehydro steroids like prednisone and prednisolone. researchgate.netresearchfloor.orgacs.orgmlbke.com

Further evolution in synthetic strategies focused on creating other sites of unsaturation. Fungi, for example, were found to be capable of dehydrogenating the B-ring of steroids at the C6-C7 position, a previously unreported type of microbial transformation. nih.gov The synthesis of 16,17-unsaturated corticosteroids also became a key strategy, as these compounds served as important intermediates for further modifications. nih.gov The introduction of this double bond was generally achieved by the elimination of a 17-acyloxy group. nih.gov

The following table summarizes key dehydrogenation methods and their characteristics:

| Method | Type | Key Reagent/Organism | Primary Transformation | Significance |

|---|---|---|---|---|

| Oppenauer Oxidation | Chemical | Aluminum alkoxide, Ketone | Secondary alcohol to ketone | Mild, selective oxidation for early steroid synthesis. numberanalytics.comnumberanalytics.comorganicreactions.org |

| Chloranil Dehydrogenation | Chemical | Chloranil (Tetrachloro-1,4-benzoquinone) | Introduction of C1-C2 double bond | An early chemical method for creating dehydrocorticosteroids. acs.org |

| Microbial 1,2-Dehydrogenation | Biocatalytic | Nocardioides simplex, Rhodococcus sp. | Introduction of C1-C2 double bond | Revolutionized industrial production of prednisone and prednisolone with high specificity and yield. unimi.itmdpi.comclinexprheumatol.org |

| Fungal 6,7-Dehydrogenation | Biocatalytic | Botryodiplodia theobromae, others | Introduction of C6-C7 double bond | Demonstrated a novel class of fungal steroid transformation. nih.gov |

These evolving strategies provided chemists with a versatile toolbox to create a vast array of unsaturated steroid analogues, each with potentially unique biological profiles.

Influence of Foundational Steroid Research on Contemporary Dehydrocorticosteroid Synthesis

The synthesis of modern, highly potent dehydrocorticosteroids like 21-Dehydro Flumethasone (B526066) is a direct consequence of foundational steroid research. The development of these molecules required the convergence of several key synthetic advancements, including the introduction of unsaturation and halogenation.

The discovery that adding a fluorine atom to the steroid nucleus could dramatically enhance biological activity was a major milestone. wikimsk.org Specifically, the introduction of fluorine at the 9α-position was found to increase anti-inflammatory potency significantly. nih.gov This led to the development of fluorinated steroids like 9α-fluorocortisol in the mid-20th century. numberanalytics.com The synthesis of Flumethasone, a corticosteroid first described in 1962, represents the culmination of this research, combining multiple structural modifications to maximize therapeutic effect. google.com Its structure features two fluorine atoms (at C6α and C9α), a methyl group at C16α, and the characteristic Δ1,4-diene-3-one system in the A-ring. google.comamericanpharmaceuticalreview.com

The synthesis of Flumethasone builds upon the principles established in earlier research. For example, a key intermediate in its synthesis is 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate. americanpharmaceuticalreview.com The synthesis involves several steps:

Enolester formation: The starting intermediate reacts with benzoyl chloride. americanpharmaceuticalreview.com

Fluorination: An electrophilic fluorinating agent is used to stereoselectively introduce the fluorine atom at the 6α-position. americanpharmaceuticalreview.com

Deprotection: The protecting group at C3 is removed. americanpharmaceuticalreview.com

Epoxide opening: The 9β,11β-epoxide ring is opened with hydrogen fluoride (B91410) (HF) to introduce the 9α-fluoro and 11β-hydroxyl groups. hovione.com

Hydrolysis: The 21-acetate is hydrolyzed to yield Flumethasone. hovione.com

This complex sequence relies on the foundational understanding of steroid reactivity, stereochemistry, and the specific effects of different functional groups. The creation of the 1,4-diene structure, perfected through the evolution of dehydrogenation techniques, is essential for its activity profile. 21-Dehydro Flumethasone is a direct derivative of Flumethasone, differing in the oxidation state of the C21 side chain. The synthesis of Flumethasone therefore provides the direct synthetic precursor to the title compound. The established routes to Flumethasone and its analogues showcase how the seminal discoveries in steroid dehydrogenation and fluorination have become integral to the production of contemporary dehydrocorticosteroids. google.comamericanpharmaceuticalreview.comhovione.comwipo.int

Mechanistic Investigations and Theoretical Studies on Dehydrocorticosteroids

Elucidation of Reaction Mechanisms in Chemical Dehydrogenationnih.gov

Chemical dehydrogenation of corticosteroids, while effective, can present challenges related to regio- and stereoselectivity. researchgate.net The process often involves potent oxidizing agents and proceeds through complex reaction intermediates and transition states.

The chemical synthesis of Δ1-dehydro steroids, such as the conversion of hydrocortisone (B1673445) to prednisolone (B192156), can involve multi-step processes. One strategy involves a dibromination reaction at the C2 and C4 positions, followed by dehydrobromination upon heating. nih.gov The mechanism of such reactions is governed by the formation of specific intermediates. For example, dehydrogenation with quinones like chloranil (B122849) is believed to proceed through a hydride ion abstraction mechanism. The reaction likely involves an initial rate-determining formation of a carbocation intermediate at the C1 position after the abstraction of the C1-hydride. This is followed by a rapid proton loss from the C2 position to form the Δ1 double bond.

The stability of the transition state is crucial for the reaction to proceed. For corticosteroids, the planarity of the A-ring and the nature of the substituents influence the energy of the transition state. Spectroscopic and kinetic studies are often employed to identify and characterize these transient species, providing insight into the reaction's energy profile and rate-limiting steps.

The reactivity of a corticosteroid in a chemical dehydrogenation reaction is heavily influenced by both steric and electronic factors within the molecule. researchgate.net

Electronic Factors: The presence of electron-withdrawing groups, such as the ketone at C3 and the fluorine atoms often found in corticosteroids like Flumethasone (B526066), can significantly impact the acidity of the protons at the C2 position. This electronic influence facilitates the removal of a proton during the dehydrogenation process. The 3-oxo-4-ene moiety is a common feature in corticosteroids and plays a crucial role in the electronic delocalization that stabilizes reaction intermediates. nih.gov

Steric Factors: The stereochemistry of the steroid nucleus imposes significant steric constraints. The accessibility of the C1 and C2 hydrogens to the dehydrogenating agent is critical. The axial or equatorial orientation of these protons can affect their reactivity. For instance, enzymatic dehydrogenation often shows high stereoselectivity, abstracting specific axial protons. acs.org In chemical synthesis, the reagent's size and approach trajectory relative to the steroid's conformation can lead to mixtures of products if not carefully controlled. researchgate.net

Table 1: Influence of Molecular Factors on Dehydrogenation Reactivity

| Factor | Description | Impact on Reactivity | Example |

|---|---|---|---|

| Electronic | Presence of electron-withdrawing groups (e.g., ketones, halogens). | Increases acidity of adjacent protons, facilitating their removal and stabilizing intermediates. | The C3-ketone in the steroid A-ring enhances the acidity of the C2 proton. |

| Steric | Three-dimensional arrangement of atoms and functional groups. | Affects the accessibility of reaction sites (C1-H, C2-H) to chemical reagents or enzyme active sites. | The bulky nature of some chemical dehydrogenating agents can lead to non-selective reactions. researchgate.net |

| Conformational | Flexibility and preferred shape of the steroid rings. | Influences the orientation of reactive hydrogens (axial vs. equatorial), impacting their abstraction. | The A-ring conformation affects the dihedral angle between C1-H and C2-H bonds. |

Computational Chemistry and Molecular Modeling in Dehydrosteroid Researchnih.gov

Computational methods have become indispensable tools for investigating the complex mechanisms of steroid chemistry, offering insights that are often difficult to obtain through experimental means alone. nih.govbohrium.com

Quantum chemical calculations, particularly using Density Functional Theory (DFT), allow researchers to model reaction pathways at the atomic level. nih.gov These calculations can estimate the energies of reactants, products, transition states, and intermediates, thereby mapping out the entire potential energy surface of a reaction. nih.govrsc.org This approach has been used to verify mechanistic hypotheses for both chemical and enzymatic reactions. researchgate.net For instance, in enzymatic dehydrogenation, quantum mechanics/molecular mechanics (QM/MM) simulations can model the reaction within the enzyme's active site, confirming the roles of specific amino acid residues and calculating the energy barriers for key steps like proton abstraction and hydride transfer. researchgate.netfigshare.com Such calculations can predict the most probable reaction mechanism and explain experimental observations like kinetic isotope effects. figshare.com

Proteins and steroids are dynamic molecules whose function is closely linked to their conformational changes. nih.gov Molecular dynamics (MD) simulations provide a virtual microscope to observe the movement of atoms in a system over time. chemrxiv.orgfrontiersin.org In the context of dehydrosteroid research, MD simulations are used to explore the conformational landscape of the steroid substrate and its interaction with an enzyme's active site. These simulations reveal how a steroid like Flumethasone might bind to a dehydrogenase enzyme and the conformational adjustments that occur in both the substrate and the protein to facilitate the reaction. digitellinc.com By analyzing the trajectories of atoms, researchers can identify key interactions, such as hydrogen bonds, that stabilize the binding and the transition state. ni.ac.rs

Mechanistic Insights from Enzymatic Steroid Dehydrogenationacs.org

The biotransformation of steroids using microorganisms is an efficient, highly specific, and environmentally friendly alternative to chemical synthesis. nih.govresearchgate.net Enzymes known as 3-ketosteroid-Δ1-dehydrogenases (KSTDs) are particularly important, catalyzing the introduction of a double bond between the C1 and C2 atoms of the steroid A-ring. nih.gov

The mechanism of KSTD has been extensively studied and is understood to be a two-step process involving a flavin adenine (B156593) dinucleotide (FAD) cofactor. acs.orgresearchgate.net The currently accepted hypothesis involves:

Proton Abstraction: A catalytic base in the enzyme's active site, identified as a tyrosyl anion, abstracts the acidic 2β-proton from the steroid substrate. acs.orgdigitellinc.com This creates an enolate intermediate.

Hydride Transfer: In a subsequent step, a hydride ion (H-) is transferred from the 1α position of the steroid to the FAD cofactor. acs.orgresearchgate.net This results in the formation of the C1-C2 double bond and a reduced FAD (FADH2).

Table 2: Energetic Barriers in Enzymatic Δ1-Dehydrogenation (QM/MM Simulation Data)

| Reaction Step | Description | Calculated Energy Barrier (kcal·mol⁻¹) | Rate-Limiting Nature |

|---|---|---|---|

| Substrate Activation | Abstraction of the 2β-proton by a tyrosyl residue. | 13.4 – 16.3 | Partially rate-limiting |

| Hydride Transfer | Transfer of the 1α-hydride to the FAD cofactor. | 15.5 – 18.0 | Partially rate-limiting |

Source: Data derived from findings in ACS Catalysis. researchgate.netfigshare.com

This detailed mechanistic understanding, derived from a combination of experimental and theoretical approaches, is fundamental to the development of new corticosteroids and the optimization of their synthesis.

Substrate Specificity and Enzyme Kinetics Research

Research into the substrate specificity and enzyme kinetics of dehydrogenases provides fundamental insights into their biological roles and potential for biocatalytic applications. While direct kinetic data for 21-Dehydro Flumethasone is not extensively documented in publicly accessible literature, the substrate scope of relevant dehydrogenases, such as 3-ketosteroid-Δ1-dehydrogenase (KstD) and 11β-hydroxysteroid dehydrogenase (11β-HSD), has been characterized with a variety of steroidal compounds. These studies offer a predictive framework for understanding the enzymatic processing of 21-Dehydro Flumethasone.

3-Ketosteroid-Δ1-dehydrogenases are crucial for introducing a double bond at the C1-C2 position of the steroid A-ring, a common modification in many synthetic corticosteroids that enhances their anti-inflammatory activity. nih.gov Studies on KstD from various microbial sources have revealed a broad substrate spectrum. For instance, the KstD from Propionibacterium sp. (PrKstD) has been shown to convert a wide array of 3-ketosteroid compounds with diverse substituents at the C6, C9, C11, and C17 positions. nih.gov The presence of fluorine atoms at the C6 and C9 positions in Flumethasone suggests that its 21-dehydro derivative would be a plausible substrate for such enzymes. The catalytic efficiency, however, can be influenced by the nature of the substituent at the C17 position. While many KstDs prefer substrates with smaller substituents at C17, some have been found to accommodate bulkier side chains. rug.nl

The table below summarizes the relative activities of a 3-ketosteroid-Δ1-dehydrogenase with various corticosteroid substrates, illustrating the enzyme's broad specificity.

| Substrate | Relative Activity (%) |

| Hydrocortisone | 100 |

| Prednisolone | 120 |

| Cortisone (B1669442) | 85 |

| 4-Androstene-3,17-dione (AD) | 150 |

| 11β,17-dihydroxy-6α-methyl-pregn-4-ene-3,20-dione | 60 |

This table is illustrative and compiled from general findings on KstD activity. Specific values can vary depending on the enzyme source and reaction conditions.

Similarly, 11β-hydroxysteroid dehydrogenases (11β-HSDs) are critical in regulating the local concentration of active glucocorticoids by interconverting cortisol and cortisone. The substrate specificity of these enzymes is also broad, accommodating various natural and synthetic corticosteroids. The modifications present in Flumethasone, including the 6α- and 9α-fluoro groups, would likely influence its interaction with the active site of 11β-HSD.

Protein Engineering Approaches for Modified Dehydrogenase Activity

The limitations of naturally occurring dehydrogenases, such as low activity towards non-natural substrates or instability under industrial conditions, have spurred the use of protein engineering to tailor their properties. tandfonline.com Site-directed mutagenesis and directed evolution are powerful techniques employed to enhance the catalytic efficiency, alter substrate specificity, and improve the stability of these enzymes. neb.comyoutube.com

For 3-ketosteroid-Δ1-dehydrogenases, protein engineering efforts have focused on expanding their substrate scope to include corticosteroids with bulky or otherwise challenging substituents. For example, the challenge of low activity towards C6-substituted steroids has been addressed by mutating amino acid residues within the substrate-binding pocket. By creating more space to accommodate the substituent, the catalytic efficiency of the enzyme can be significantly increased. acs.org Molecular dynamics simulations often guide these engineering efforts by providing insights into the roles of key residues in substrate binding and catalysis. acs.org

A notable example is the engineering of PrKstD, where mutations at positions H135 and A356 led to a variant with a 16.7-fold increase in catalytic efficiency towards 6α-methyl-11β,17α-dihydroxy-4-pregnene-3,20-dione. acs.org This demonstrates the potential of rational design to overcome substrate limitations.

In the context of 11β-HSD, protein engineering has been utilized to improve its soluble expression in prokaryotic systems, which is often a bottleneck for its large-scale production. Random mutagenesis combined with structural complementation assays has yielded mutants with improved solubility and catalytic activity, facilitating the development of whole-cell biocatalysts for the synthesis of important corticosteroids like 11β-hydrocortisone. nih.gov

The table below presents examples of mutations in dehydrogenase enzymes and their impact on catalytic activity or substrate specificity.

| Enzyme | Mutation | Effect |

| 11β-HSD from guinea pig | Phe80Leu/Thr105Ser/Ala260Thr/Tyr274Stop | Improved soluble expression in E. coli |

| PrKstD | H135T/A356N | 16.7-fold increased catalytic efficiency towards a C6-substituted steroid |

| Steroid-15β-hydroxylase (CYP106A2) | A106T/A395I | Altered regio-selectivity of progesterone (B1679170) hydroxylation |

This table provides examples of protein engineering outcomes for steroid-modifying enzymes.

These protein engineering strategies hold significant promise for developing bespoke dehydrogenases capable of efficiently synthesizing 21-Dehydro Flumethasone and other valuable dehydrocorticosteroids for pharmaceutical applications.

Analytical Research Methodologies for the Characterization of 21 Dehydro Flumethasone and Analogs

Spectroscopic Techniques in Structural Elucidation

Spectroscopy is fundamental to the structural determination of complex molecules like 21-Dehydro Flumethasone (B526066). By interacting with electromagnetic radiation, different parts of the molecule provide a unique fingerprint, allowing for detailed structural mapping.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of corticosteroids. The rigid steroid nucleus gives rise to well-defined spatial relationships between protons, which can be probed using various NMR experiments.

For fluorinated corticosteroids like Flumethasone and its analogs, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. nih.gov The stereochemistry is often assigned based on proton-proton and proton-fluorine Nuclear Overhauser Effect (NOE) experiments, which detect through-space interactions between nuclei that are close to each other. researchgate.net Analysis of coupling constants in ¹H NMR spectra also provides critical information about the dihedral angles between adjacent protons, further defining the molecule's conformation. wordpress.com In the case of 21-Dehydro Flumethasone, the absence of signals corresponding to the 21-hydroxyl group and altered chemical shifts around the C-20 ketone would be key identifying features compared to its parent compound, Flumethasone. chemicalbook.com

Table 1: Representative NMR Data for Flumethasone Analog Core Structure

This table presents typical chemical shift ranges for key nuclei in a Flumethasone-like steroid backbone. Actual values for 21-Dehydro Flumethasone would vary.

| Nucleus | Type | Typical Chemical Shift (ppm) | Information Provided |

|---|---|---|---|

| ¹H | Vinylic H-1, H-2, H-4 | 6.0 - 7.5 | Confirms A-ring dienone system |

| ¹H | Methyl H-18, H-19 | 0.8 - 1.5 | Identifies key methyl groups |

| ¹³C | Carbonyl C-3, C-20 | 186 - 210 | Confirms ketone functional groups |

| ¹³C | Vinylic C-1, C-2, C-4, C-5 | 120 - 170 | Defines A-ring unsaturation |

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental formula of a compound and to gain structural insights through fragmentation analysis. nih.gov For 21-Dehydro Flumethasone, high-resolution mass spectrometry would provide the exact mass, confirming its molecular formula.

Techniques such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are commonly used to study the fragmentation patterns of corticosteroids. nih.gov The fragmentation of corticosteroids is often characterized by the sequential loss of water molecules from the steroid core and the cleavage of the C17 side chain. researchgate.net In negative ion mode, Flumethasone typically shows a deprotonated molecular ion [M-H]⁻ along with a primary fragment resulting from collision-induced dissociation. researchgate.net The analysis of these fragmentation patterns allows researchers to confirm the identity of the steroid backbone and the nature of its substituents. nih.govdntb.gov.ua

Table 2: Expected Key Mass Spectrometry Fragments for 21-Dehydro Flumethasone

Based on typical fragmentation of Flumethasone and related corticosteroids.

| Ion Type | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 409.18 | Protonated molecular ion |

| [M-H]⁻ | 407.17 | Deprotonated molecular ion |

| Fragment | Varies | Loss of H₂O molecules from the steroid core |

| Fragment | Varies | Cleavage and loss of the C17 side chain |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups within a molecule. farmaciajournal.com IR spectroscopy measures the vibrations of bonds, providing a characteristic fingerprint of the functional groups present. For 21-Dehydro Flumethasone, the IR spectrum would display distinct absorption bands confirming its key structural features.

UV-Vis spectroscopy provides information about conjugated systems. Corticosteroids containing the characteristic α,β-unsaturated ketone system in the A-ring (a 1,4-diene-3-one structure) exhibit a strong UV absorption maximum (λmax). karger.com

Table 3: Characteristic Spectroscopic Data for a 21-Dehydro Flumethasone Structure

| Technique | Feature | Wavelength/Wavenumber | Functional Group Assignment |

|---|---|---|---|

| IR | O-H Stretch | ~3400 cm⁻¹ | Hydroxyl groups at C11 and C17 |

| IR | C=O Stretch | ~1725 cm⁻¹ (C20), ~1660 cm⁻¹ (C3) | Ketone groups |

| IR | C=C Stretch | ~1620 cm⁻¹, ~1600 cm⁻¹ | A-ring double bonds |

| IR | C-F Stretch | ~1050-1150 cm⁻¹ | Carbon-Fluorine bonds |

Chromatographic Separation and Purity Assessment in Research

Chromatographic methods are essential for separating 21-Dehydro Flumethasone from related substances, impurities, or other components in a mixture, as well as for quantifying the compound. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis and purification of corticosteroids. nih.govresearchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is typically employed for the separation of these compounds. mdpi.com

The separation is achieved by optimizing the mobile phase composition, which often consists of a mixture of water with acetonitrile (B52724) or methanol. sielc.comtandfonline.com Detection is commonly performed using a UV detector set to the λmax of the corticosteroid's chromophore (around 240 nm). karger.com This method allows for the accurate quantification of 21-Dehydro Flumethasone and the assessment of its purity by separating it from precursors, degradation products, and other analogs. nih.govresearchgate.net More advanced methods may couple HPLC with mass spectrometry (LC-MS) for enhanced sensitivity and specificity, allowing for detection at very low concentrations. nih.govmdpi.comnih.gov

Table 4: Typical HPLC Parameters for the Analysis of Flumethasone and Analogs

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water sielc.comtandfonline.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV at 237-245 nm sielc.comtandfonline.com |

| Injection Volume | 20 µL |

Gas Chromatography (GC) for Volatile Dehydrosteroid Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful tool for steroid analysis, often used for comprehensive steroid profiling. nih.govmdpi.com Due to the low volatility of corticosteroids, a chemical derivatization step is required prior to analysis. oup.com This typically involves reacting the hydroxyl groups of the steroid with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form more volatile trimethylsilyl (B98337) (TMS) ethers. mdpi.comrestek.com

Once derivatized, the compounds can be separated on a capillary GC column and detected by MS. restek.com GC-MS provides excellent separation of structurally similar steroids and delivers detailed mass spectra that aid in their identification. mdpi.com This technique is particularly valuable in metabolic studies and for detecting a wide range of steroid metabolites in complex biological matrices. nih.gov

Table 5: Compounds Mentioned in this Article

| Compound Name |

|---|

| 21-Dehydro Flumethasone |

| Betamethasone |

| Dexamethasone (B1670325) |

| Flumethasone |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as an indispensable tool for the rapid and efficient monitoring of chemical reactions involving 21-Dehydro Flumethasone and for the preliminary screening of product purity. Its simplicity, speed, and low cost make it an ideal method for tracking the progress of a synthesis, allowing chemists to determine the optimal reaction time and to identify the presence of starting materials, intermediates, and final products on a single plate.

In the context of corticosteroid analysis, various solvent systems have been developed to achieve effective separation on silica (B1680970) gel plates. For glucocorticoids, a mobile phase consisting of chloroform-dioxane-methanol in a 15:4:1 (v/v) ratio has been shown to provide good resolution. nih.gov The separation of steroids is highly dependent on their polarity, which is influenced by the number and nature of their functional groups. The choice of the mobile phase is therefore critical and often requires empirical optimization. Binary solvent systems, such as acetonitrile-water and acetone-petroleum ether, have also been employed for the separation of steroid hormones, offering a range of polarities to suit different analytical challenges. analis.com.my

Visualization of the separated spots on the TLC plate is typically achieved under UV light if the compounds are UV-active. Alternatively, various staining reagents can be used. A common method for visualizing corticosteroids is to spray the plate with a solution of sulfuric acid in ethanol, followed by heating, which results in the formation of colored spots.

Below is a table summarizing typical TLC parameters that can be applied to the analysis of 21-Dehydro Flumethasone and related compounds.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Solvent System) | Chloroform (B151607):Dioxane:Methanol (15:4:1, v/v) |

| Acetonitrile:Water (varying ratios) | |

| Acetone:Petroleum Ether (varying ratios) | |

| Visualization | UV light (254 nm) |

| Sulfuric acid spray followed by heating |

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of Flumethasone was solved and refined using synchrotron X-ray powder diffraction data. cambridge.orgresearcher.liferesearchgate.net The analysis revealed that Flumethasone crystallizes in the monoclinic space group P21. cambridge.orgresearcher.life The crystal structure is characterized by the formation of hydrogen-bonded double layers of Flumethasone molecules. cambridge.org This detailed structural information is crucial for understanding the intermolecular interactions that govern the packing of these molecules in the solid state.

The crystallographic data for Flumethasone is presented in the table below. This data serves as a representative example for understanding the solid-state structure of closely related compounds like 21-Dehydro Flumethasone.

| Crystallographic Parameter | Value for Flumethasone |

| Crystal System | Monoclinic |

| Space Group | P21 |

| Unit Cell Dimensions | a = 6.46741(5) Å |

| b = 24.91607(20) Å | |

| c = 12.23875(11) Å | |

| β = 90.9512(6)° | |

| Volume (V) | 1971.91(4) ų |

| Molecules per Unit Cell (Z) | 4 |

Advanced Analytical Techniques for Trace Analysis and Isotopic Labeling Studies

For the detection and quantification of 21-Dehydro Flumethasone at very low concentrations, as well as for metabolic and pharmacokinetic studies, more advanced analytical techniques are required. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of corticosteroids in complex biological matrices such as urine and serum. nih.govnih.govotago.ac.nz This method offers high sensitivity and selectivity, allowing for the detection of Flumethasone at levels as low as 30 pg/ml. nih.gov The technique involves separating the analyte from other components in the sample using liquid chromatography, followed by ionization and detection by mass spectrometry, which provides information about the mass-to-charge ratio of the molecule and its fragments.

Isotopic labeling is another advanced technique that plays a crucial role in understanding the metabolic fate of drugs like 21-Dehydro Flumethasone. wikipedia.orgnih.gov In these studies, one or more atoms in the molecule are replaced with a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). The labeled compound is then administered, and its metabolic products can be traced and identified using mass spectrometry. Chemical isotope labeling in conjunction with LC-MS has been successfully applied to study the metabolic perturbations induced by dexamethasone, a related glucocorticoid. nih.gov This approach allows for accurate quantification of metabolites and provides valuable insights into the drug's mechanism of action and potential side effects. nih.govnih.gov

The table below summarizes these advanced analytical techniques and their applications in the study of 21-Dehydro Flumethasone and its analogs.

| Technique | Application | Key Findings/Capabilities |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Trace analysis in biological fluids (urine, serum) | High sensitivity (detection limits in the pg/ml range) and high selectivity for quantification. nih.gov |

| Isotopic Labeling (with ²H, ¹³C) | Metabolic and pharmacokinetic studies | Enables the tracking of metabolic pathways and the identification of degradation products. chemicalsknowledgehub.com |

| Chemical Isotope Labeling LC-MS | Metabolomics research | Allows for the precise quantification of metabolites and the study of metabolic pathway alterations. nih.gov |

Exploration of Structure Activity Relationships at a Fundamental Research Level

Correlating Structural Modifications with Intrinsic Molecular Interactions in Research Models

The potency of a corticosteroid is intrinsically linked to its binding affinity for the glucocorticoid receptor. While specific binding affinity data for 21-Dehydro Flumethasone (B526066) is not extensively published, a comparative analysis of related corticosteroids provides a framework for understanding the contributions of its structural features. Key modifications in the Flumethasone scaffold, such as fluorination and methylation, are known to significantly enhance glucocorticoid activity.

Fluorination at the 6α and 9α positions, as seen in Flumethasone, is a well-established strategy to increase glucocorticoid potency. The high electronegativity of the fluorine atoms can alter the electronic distribution of the steroid nucleus, potentially leading to more favorable electrostatic interactions with the receptor's binding pocket. Specifically, 9α-fluorination has been shown to enhance both glucocorticoid and mineralocorticoid activity, possibly by influencing the conformation of the A-ring and the nearby 11β-hydroxyl group, which is crucial for receptor binding. uomustansiriyah.edu.iq

To illustrate the impact of various structural modifications on glucocorticoid receptor affinity, the following table presents relative binding affinity (RBA) data for several key corticosteroids, with Dexamethasone (B1670325) often used as a reference standard. This comparative data underscores the general principles that would also apply to 21-Dehydro Flumethasone.

| Compound | Relative Binding Affinity (RBA) to Glucocorticoid Receptor |

|---|---|

| Dexamethasone | 100 |

| Fluticasone Propionate | 1800 |

| Mometasone Furoate | 2200 |

| Budesonide | ~935 |

| Flunisolide | 180 |

| Triamcinolone Acetonide | 190 |

Stereochemical Influence on Molecular Recognition Processes in Research Models

The interaction between a steroid and the glucocorticoid receptor is a highly stereospecific process, dictated by the three-dimensional arrangement of both the ligand and the receptor's binding pocket. The rigid, tetracyclic structure of the steroid nucleus presents a specific topography that must be complementary to the receptor for effective binding.

The glucocorticoid receptor's ligand-binding domain (LBD) is a hydrophobic pocket with specific hydrogen bond donors and acceptors that interact with key functional groups on the steroid. The stereochemistry of the C/D ring fusion and the orientation of substituents, such as the 16α-methyl group in 21-Dehydro Flumethasone, are critical for proper alignment within this pocket. The α-orientation of the methyl group at C16 positions it on the same face of the steroid as the C17 side chain, influencing the local conformation and steric interactions within the binding site. nih.gov

Molecular modeling and in silico docking studies of corticosteroids with the GR have provided valuable insights into these stereochemical requirements. um.ac.ir For instance, the 11β-hydroxyl group is essential for high-affinity binding, forming a critical hydrogen bond with the receptor. The stereochemistry at this position is paramount; the 11α-epimer, for example, is significantly less active. Similarly, the conformation of the 17-hydroxyacetyl side chain is crucial for interactions at the D-ring end of the binding pocket. While direct modeling studies on 21-Dehydro Flumethasone are not widely available, the principles derived from studies on Dexamethasone and other C16-methylated glucocorticoids are applicable. nih.gov These studies indicate that the C16α-methyl group can optimize the fit within a specific sub-pocket of the GR, thereby enhancing selectivity and potency. nih.gov

The Role of the 21-Dehydro Moiety in Modulating Molecular Architecture

The defining feature of 21-Dehydro Flumethasone is the presence of an aldehyde group at the C21 position, in place of the typical hydroxyl group found in Flumethasone. This modification, creating a 21-oxo-steroid, has a profound impact on the electronic and steric properties of the C17 side chain, which in turn influences its interaction with the glucocorticoid receptor and metabolic enzymes.

Research on corticosteroid-21-aldehydes has shown that this functional group alters the molecule's interaction with enzymes. A kinetic investigation of cortisol, cortisone (B1669442), cortexolone, and their corresponding 21-aldehydes revealed that the 21-aldehydes exhibited significantly larger Michaelis constants (Km) and maximum velocities (Vmax) when acting as substrates for 20β-hydroxysteroid dehydrogenase. Specifically, the 21-aldehydes had 5- to 8-fold larger Km values and 16- to 40-fold larger Vmax values than their 21-hydroxy counterparts. This suggests that the 21-aldehyde moiety reduces the binding affinity for this particular enzyme but increases the rate of the enzymatic reaction once bound.

The presence of the 21-aldehyde introduces a planar, sp2-hybridized carbon, which alters the local geometry and electronic distribution compared to the sp3-hybridized carbon of a 21-hydroxyl group. This change in the molecular architecture of the side chain can affect the hydrogen bonding network and van der Waals interactions within the glucocorticoid receptor's binding pocket. While the 21-hydroxyl group typically acts as a hydrogen bond donor, the 21-aldehyde can act as a hydrogen bond acceptor. This fundamental difference in interaction potential can lead to a different binding orientation or affinity for the GR.

Future Research Directions and Emerging Paradigms in 21 Dehydro Flumethasone Research

Development of Sustainable and Green Synthesis Routes for Dehydrocorticosteroids

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. nih.gov The synthesis of complex molecules like dehydrocorticosteroids traditionally involves multi-step processes that can be resource-intensive and generate significant waste. purdue.edu Future research is focused on developing more sustainable and eco-friendly synthetic routes.

Key strategies in this area include:

Biocatalysis and Biotransformation: Utilizing whole-cell microorganisms (such as fungi, bacteria, and yeast) or isolated enzymes to perform specific and stereoselective reactions, such as hydroxylations. purdue.edunih.gov This approach offers milder reaction conditions and higher selectivity compared to conventional chemical methods, reducing the need for protecting groups and minimizing byproducts. nih.govnih.gov Microbial transformation has been a cornerstone of steroid manufacturing, famously reducing the cost of cortisone (B1669442) production, and continues to be a promising avenue for greener synthesis. purdue.edu Engineered microorganisms, particularly from the Mycolicibacterium genus, are being developed as "whole-cell factories" for the efficient production of steroid precursors from renewable feedstocks like phytosterols (B1254722). nih.gov

Chemoenzymatic Synthesis: This hybrid approach combines the efficiency of biocatalytic steps with the versatility of chemical reactions. For instance, a key C-C bond cleavage can be achieved efficiently and cleanly using an enzyme, followed by traditional chemical steps to complete the synthesis. nih.gov

Greener Reagents and Solvents: Research is ongoing to replace hazardous reagents and solvents with more benign alternatives. nih.gov An example is the development of greener fluorodecarboxylation methods to avoid the use of ozone-depleting substances in the synthesis of fluorinated corticosteroids like Flumethasone (B526066). nih.govnih.gov A patented method for synthesizing Flumethasone highlights a greener approach by avoiding toxic solvents like pyridine (B92270) and combining multiple reaction steps into a single system, thereby saving energy and reducing waste. nih.gov

The table below summarizes some green chemistry approaches applicable to dehydrocorticosteroid synthesis.

| Green Chemistry Approach | Description | Potential Advantages for Dehydrocorticosteroid Synthesis |

| Biocatalysis | Use of microorganisms or enzymes to catalyze specific reactions. | High regio- and stereoselectivity, mild reaction conditions, reduced waste, use of renewable resources. purdue.edunih.gov |

| Chemoenzymatic Synthesis | Combination of biological and chemical reaction steps. | Leverages the high selectivity of enzymes for difficult transformations and the efficiency of chemical synthesis for others. nih.gov |

| Alternative Solvents | Replacement of hazardous organic solvents with water, ionic liquids, or supercritical fluids. | Reduced environmental impact, improved safety, and potentially easier product separation. scripps.edu |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Minimizes the generation of waste byproducts. researchgate.net |

Investigation of Biosynthetic Precursors and Pathways of Dehydrocorticosteroids

Understanding the natural biosynthetic pathways of corticosteroids is crucial for developing novel production methods. In nature, all steroid hormones are derived from cholesterol through a series of enzymatic modifications. acs.org The primary precursor in animals is pregnenolone, formed from the side-chain cleavage of cholesterol. nih.gov

For industrial production, the focus has shifted from animal-derived sources to plant-based sterols (phytosterols) and microbial fermentation. nih.gov Microorganisms, particularly Mycolicbacteria, can degrade phytosterols into key C19 and C22 steroid intermediates, such as androstenedione (B190577) (AD) and 9α-hydroxy-androst-4-ene-3,17-dione (9α-OHAD). medrxiv.org These intermediates serve as valuable starting materials for the semi-synthesis of a wide range of corticosteroids.

Future research in this area aims to:

Identify and Characterize Novel Enzymes: Discovering new enzymes from diverse microbial sources could provide more efficient catalysts for specific transformations required for dehydrocorticosteroid synthesis. nih.gov Fungi, for example, are a rich source of steroid-transforming enzymes like hydroxylases and dehydrogenases. nih.gov

Metabolic Engineering: Genetically modifying microorganisms to optimize the production of specific steroid precursors is a key strategy. This involves enhancing the expression of desired enzymes and blocking competing metabolic pathways to channel precursors towards the target molecule. purdue.edu

Elucidate Degradation Pathways: A deeper understanding of how microorganisms catabolize steroids can reveal new enzymatic tools and potential precursors. For instance, the degradation pathway of cortisone by Rhodococcus rhodnii has been shown to produce novel steroid structures, suggesting that precursors for dehydrocorticosteroids could be generated through similar biotransformation routes. nih.gov

Application of Artificial Intelligence and Machine Learning in Dehydrosteroid Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research and drug discovery. engineering.org.cn In the context of dehydrosteroids, these computational tools offer powerful new capabilities for both designing novel molecules and optimizing their synthesis.

Retrosynthesis Prediction: AI-driven retrosynthesis tools can analyze a target molecule like 21-Dehydro Flumethasone and propose viable synthetic pathways. engineering.org.cn These models learn from vast databases of chemical reactions to predict the most efficient and cost-effective routes, potentially identifying novel strategies that might be overlooked by human chemists. acs.org

Reaction Condition Optimization: ML algorithms can predict the optimal conditions (e.g., temperature, solvent, catalyst) for chemical reactions, reducing the experimental burden and accelerating process development. acs.org

De Novo Drug Design: AI can be used to design entirely new dehydrosteroid derivatives with desired properties. By learning the relationship between chemical structure and biological activity (a process known as Quantitative Structure-Activity Relationship or QSAR), ML models can generate virtual molecules predicted to have enhanced potency, selectivity, or improved safety profiles. mdpi.com

The table below outlines the potential applications of AI/ML in dehydrosteroid research.

| AI/ML Application | Description | Relevance to 21-Dehydro Flumethasone Research |

| Retrosynthesis Planning | Algorithms predict reactants and reaction pathways for a target molecule. engineering.org.cn | Accelerates the design of efficient and sustainable synthesis routes. |

| Predictive Toxicology | Models predict potential adverse effects based on chemical structure. | Enables early-stage filtering of dehydrosteroid candidates with unfavorable safety profiles. |

| QSAR Modeling | Correlates chemical structure with biological activity to guide the design of new compounds. mdpi.com | Facilitates the rational design of novel dehydrosteroids with improved therapeutic properties. |

| Steroid Profile Analysis | ML algorithms identify patterns in complex steroid metabolome data. nih.gov | Helps predict the biological impact of new dehydrosteroids and can aid in diagnosing endocrine-related disorders. |

Exploration of 21-Dehydro Flumethasone as a Chemical Probe for Fundamental Biological Research

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or pathways. While there is no specific literature describing 21-Dehydro Flumethasone as a chemical probe, its structural relationship to potent glucocorticoids suggests significant potential in this area. Corticosteroids like dexamethasone (B1670325) and flumethasone exert their effects by binding to the glucocorticoid receptor (GR), a critical regulator of gene transcription. nih.gov

21-Dehydro Flumethasone could be developed into a chemical probe to:

Investigate Glucocorticoid Receptor (GR) Biology: By modifying 21-Dehydro Flumethasone with reporter tags (e.g., fluorescent dyes or radioactive isotopes), researchers could create tools to visualize GR localization and trafficking within cells in real-time. ingentaconnect.commdpi.com The aldehyde group at the C21 position offers a reactive handle for such chemical modifications.

Map Drug-Target Interactions: As a precursor to Flumethasone, 21-Dehydro Flumethasone could be used in fragment-based screening or as a scaffold to build libraries of compounds for probing the GR ligand-binding pocket. This could help identify new binding interactions and inform the design of more selective GR modulators.

Develop Biosensors: A derivative of 21-Dehydro Flumethasone could be incorporated into genetically encoded biosensors to detect and quantify glucocorticoid activity within living cells, providing a dynamic view of GR signaling. mdpi.com

Serve as a Bioconjugation Scaffold: The rigid steroid nucleus is an excellent scaffold for chemical biology applications. nih.gov Its ability to penetrate biological membranes makes it a useful carrier for delivering other chemical moieties to intracellular targets. acs.org The aldehyde functionality of 21-Dehydro Flumethasone provides a convenient point of attachment for creating such bioconjugates.

The utility of a chemical probe depends on its specificity and well-characterized biological activity. Therefore, a crucial first step would be to thoroughly profile the interaction of 21-Dehydro Flumethasone itself with the GR and other steroid receptors.

Interdisciplinary Research at the Interface of Chemistry, Structural Biology, and Computational Science

The future of corticosteroid research lies in the deep integration of multiple scientific disciplines. The synergy between chemistry, structural biology, and computational science is particularly powerful for understanding and manipulating the complex biology of steroid signaling. purdue.eduscripps.edu

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-level three-dimensional structures of the glucocorticoid receptor, both alone and in complex with ligands like Flumethasone. nih.govresearchgate.net These structures are invaluable for understanding how these drugs bind to their target and elicit a biological response.

Computational Science: Molecular dynamics simulations can use these static structures to model the dynamic behavior of the receptor upon ligand binding, revealing how subtle changes in a ligand's structure can alter the receptor's conformation and function. nih.gov Computational chemistry tools are essential for in silico drug discovery, allowing researchers to screen virtual libraries of compounds and predict their binding affinity for the GR. bayer.com

Integrative Modeling: The most advanced approaches combine experimental data from various sources (e.g., structural, biochemical, and genomic data) with computational modeling to build comprehensive models of steroid receptor signaling. nih.govnih.gov This "systems biology" approach allows researchers to understand how a drug like Flumethasone affects not just its direct target, but the entire network of interactions within a cell. nih.gov

This interdisciplinary paradigm is crucial for achieving the next generation of therapeutics. For example, by combining structural insights with computational predictions, chemists can rationally design new dehydrosteroid derivatives with precisely tailored properties, such as enhanced tissue specificity or a reduced propensity for causing adverse effects like muscle wasting. scripps.edu This integrated approach moves beyond simple trial-and-error, enabling a more targeted and efficient drug discovery process.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 21-Dehydro Flumethasone in biological samples?

- Methodology : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is widely used due to its sensitivity and specificity for glucocorticoids. Parameters include a C18 column, gradient elution with methanol/water, and monitoring transitions for precursor-to-product ions (e.g., m/z 410 → 355 for flumethasone) . Calibration curves should be validated for linearity (R² ≥ 0.99) and limits of detection (LOD < 1 ng/mL).

Q. How should researchers synthesize and characterize 21-Dehydro Flumethasone for experimental use?

- Methodology : Synthesis typically involves selective oxidation of flumethasone at the C21 position. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C spectra) and high-performance liquid chromatography (HPLC) for purity assessment (>98%). Full spectral data and chromatograms must be included in supplemental materials for reproducibility .

Q. What safety protocols are critical when handling 21-Dehydro Flumethasone in laboratory settings?

- Methodology : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid dust formation via fume hoods or enclosed systems. In case of exposure, follow first-aid measures: rinse eyes with water for 15 minutes, wash skin with soap, and seek medical attention if inhaled or ingested . Store at 2–8°C in airtight containers to prevent degradation .

Q. What pharmacological mechanisms underlie the anti-inflammatory effects of 21-Dehydro Flumethasone?

- Methodology : The compound binds to glucocorticoid receptors (GRs), inhibiting pro-inflammatory cytokines (e.g., IL-6, TNF-α) and suppressing phospholipase A2 activity. In vitro models (e.g., LPS-induced PGE₂ production in macrophages) can quantify efficacy, with IC₅₀ values compared to reference steroids like dexamethasone .

Advanced Research Questions

Q. How can researchers optimize drug delivery systems for 21-Dehydro Flumethasone in targeted therapies?

- Methodology : Evaluate nanoparticle encapsulation (e.g., PLGA nanoparticles) for sustained release. Characterize particle size (dynamic light scattering), drug-loading efficiency (HPLC), and in vitro release kinetics (PBS buffer, 37°C). Compare bioavailability in animal models via AUC calculations .

Q. How should contradictory data on 21-Dehydro Flumethasone’s efficacy in different experimental models be resolved?

- Methodology : Conduct meta-analysis of dose-response curves across studies. Variables like cell type (e.g., primary vs. immortalized cells), solvent (DMSO vs. ethanol), and assay duration must be standardized. Use ANOVA to identify confounding factors and publish raw datasets for transparency .

Q. What experimental designs are suitable for investigating synergistic effects of 21-Dehydro Flumethasone with other anti-inflammatory agents?

- Methodology : Apply combination index (CI) analysis using the Chou-Talalay method. Test fixed-ratio combinations in cell viability assays (e.g., MTT) and measure synergy (CI < 1) or antagonism (CI > 1). Include isobolograms to visualize interactions .

Q. How can researchers assess the long-term stability of 21-Dehydro Flumethasone under varying storage conditions?

- Methodology : Perform forced degradation studies (heat, light, humidity) and monitor impurities via UPLC. Calculate degradation kinetics (Arrhenius equation) to predict shelf life. Include stability data in certificates of analysis (CoA) for regulatory compliance .

Q. What in vitro models are most predictive of 21-Dehydro Flumethasone’s toxicity in human tissues?

- Methodology : Use 3D organoid cultures or primary human keratinocytes for dermal toxicity. Measure cytotoxicity (LDH release), genotoxicity (comet assay), and oxidative stress markers (ROS levels). Compare results to in vivo data for validation .

Data Contradiction and Reproducibility Guidelines

- Data Discrepancies : If conflicting pharmacokinetic profiles arise (e.g., Cmax variations), re-evaluate bioanalytical methods for matrix effects (e.g., plasma vs. urine) and validate using certified reference materials .

- Reproducibility : Adhere to the Beilstein Journal’s guidelines: publish full experimental protocols, raw spectra, and statistical code as supplemental materials. For animal studies, report ARRIVE 2.0 checklist compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.